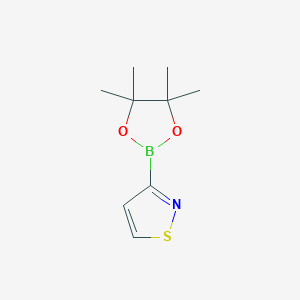

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a boron-containing heterocyclic compound featuring an isothiazole ring substituted at the 3-position with a pinacol boronate ester group. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl or heteroaryl frameworks . The compound is part of a broader class of organoboron reagents, distinguished by its isothiazole core—a five-membered aromatic ring containing one nitrogen and one sulfur atom. Its unique electronic and steric properties, influenced by the electron-withdrawing sulfur atom and the boronate's position, differentiate it from other boronates .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-14-11-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOFFCHQUOREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanistic Pathway :

-

Oxidative addition of Pd⁰ to 3-bromoisothiazole forms a Pd(II) intermediate.

-

Transmetalation with B₂pin₂ transfers the boronate group to Pd.

-

Reductive elimination releases the product, regenerating Pd⁰.

Example Protocol :

3-Bromoisothiazole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in 1,4-dioxane were refluxed at 100°C for 16 h. Purification by silica chromatography afforded the product in 59% yield.

Grignard Reagent-Mediated Transmetalation

An alternative route employs Grignard reagents to generate boronates via magnesium-halogen exchange.

Reaction Conditions

-

Substrate : 3-Bromoisothiazole.

Procedure :

3-Bromoisothiazole is treated with Mg in THF to form the Grignard intermediate, which reacts with pinacolborane to yield the boronate ester.

Advantages :

Direct Borylation via Iridium Catalysis

Iridium complexes (e.g., Ir(COD)OMe) enable direct C–H borylation of isothiazoles, though this method is less common.

Key Parameters

Limitations :

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 59–85 | High | Excellent |

| Grignard | None | 70–80 | Low | Moderate |

| Iridium C–H Borylation | [Ir(COD)OMe]₂ | 40–60 | Very High | Limited |

Applications in Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura couplings with aryl halides, forming biheteroaryl structures critical in drug discovery. For example, coupling with 5-bromothiazole derivatives yields extended π-systems for optoelectronic materials.

Emerging Methodologies

Recent advances focus on photoinduced borylation and flow chemistry to enhance efficiency. Photocatalysts (e.g., Ru(bpy)₃²⁺) reduce reliance on precious metals, while flow systems improve reaction control .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the isothiazole ring or the dioxaborolane ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst.

Major Products:

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides or other reduced boron species.

Substitution: Substituted isothiazole or dioxaborolane derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.

Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.

Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.

Medicine:

Diagnostics: The compound is used in the development of diagnostic agents for imaging and detection of diseases.

Therapeutics: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry:

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Electronics: It is explored for use in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its role in catalysis and bioconjugation. The isothiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, focusing on their molecular properties, reactivity, and applications:

Structural and Electronic Differences

- Positional Isomerism: The 3- vs. 5-substituted isothiazole boronates (e.g., 1932583-70-4 vs. 1045809-78-6) exhibit distinct electronic environments.

- Heterocycle Core : Thiazole-based boronates (e.g., ) generally exhibit higher stability and reactivity in Suzuki couplings due to the electron-deficient nature of the thiazole ring, whereas isothiazole derivatives may offer unique regioselectivity in bond formation .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s reactivity is influenced by the isothiazole ring’s electron-withdrawing sulfur atom, which activates the boronate for transmetallation. This contrasts with pyridine boronates (), where the nitrogen’s electron-withdrawing effect similarly enhances reactivity but may require harsher conditions due to coordination with palladium .

- Steric Effects : Bulkier substituents (e.g., 2,4-dimethylthiazole in ) can slow coupling kinetics, whereas smaller rings like isoxazole () facilitate faster reactions .

Stability and Handling

- Hydrolytic Stability: Pinacol boronates are generally moisture-sensitive, but stability varies with the heterocycle. For example, phenol-derived boronates () may exhibit lower stability due to phenolic OH reactivity, whereas isothiazole derivatives are likely more robust .

- Storage Conditions : Most boronates require inert atmospheres and low-temperature storage (e.g., -20°C for isoxazole derivatives, per ), though specific data for the 3-isothiazole isomer is lacking .

Commercial and Industrial Relevance

- Cost and Availability : The 3-isothiazole boronate (CAS 1932583-70-4) is less commonly listed in supplier catalogs compared to thiazole or pyridine analogs (e.g., ), suggesting niche applications and higher costs .

- Pharmaceutical Utility : Isothiazole boronates are emerging in drug discovery, as seen in and , where similar structures are intermediates in protease inhibitors or kinase modulators .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including inhibitory effects on various enzymes and potential therapeutic applications.

- Chemical Formula : C₉H₁₃BNO₂S

- Molecular Weight : 197.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory activity against several enzymes:

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| GSK-3β | Competitive | 0.008 | |

| IKK-β | Non-competitive | 0.012 | |

| ROCK-1 | Competitive | 0.015 |

The inhibition of GSK-3β is particularly noteworthy as this enzyme is implicated in various diseases, including cancer and neurodegenerative disorders. The low IC₅₀ values suggest high potency.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines showed that the compound has a selective cytotoxic effect:

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| HT-22 (neuronal) | 1 | 95 | |

| BV-2 (microglial) | 10 | 85 | |

| MDA-MB-231 (cancer) | 0.1 | 50 |

The data indicates that while the compound maintains cell viability in neuronal and microglial cells at lower concentrations, it exhibits significant cytotoxicity against cancer cell lines.

Study on Neuroprotection

In a study focusing on neuroprotection, the compound was tested for its ability to reduce oxidative stress in HT-22 cells. Results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound at concentrations of 1 µM and above.

Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of the compound in BV-2 microglial cells. The results indicated that treatment with this compound led to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 µM.

The proposed mechanism involves the inhibition of kinases that are critical in signaling pathways associated with inflammation and cell survival. The interaction with GSK-3β suggests potential modulation of pathways involved in apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in high yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the isothiazole core. Critical steps include:

- Protection of reactive sites : Use of inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization for efficient coupling .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the boronate ester .

- Data Table :

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Borylation | PdCl₂(dppf), B₂Pin₂, 80°C, THF | 60-75% | |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DCM/H₂O | 50-68% |

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹¹B NMR to confirm boronate formation (δ ~30 ppm) and ¹H/¹³C NMR for isothiazole ring protons (e.g., δ 7.2-8.5 ppm for aromatic protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and bond angles .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] for C₉H₁₃BNO₂S) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate precursor for:

- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl halides to construct biaryl systems .

- Functional group interconversion : Conversion to boronic acids for nucleophilic substitutions .

- Heterocycle diversification : Integration into pharmacophores via C–H borylation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported reaction pathways?

- Methodological Answer : Discrepancies in reaction mechanisms (e.g., competing β-hydride elimination vs. reductive elimination in cross-coupling) are resolved by:

- Single-crystal X-ray diffraction : Determine bond lengths (e.g., B–O ~1.36 Å) and angles to infer transition states .

- Electron density mapping : Identify steric effects from tetramethyl groups on reaction selectivity .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis using this boronate?

- Methodological Answer :

- Chiral ligand design : Use of (R)-BINAP or Josiphos ligands to induce enantioselectivity in cross-coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability .

- Substrate engineering : Introduce electron-withdrawing groups on the isothiazole to accelerate transmetallation .

- Data Table :

| Ligand | Solvent | ee (%) | Reference |

|---|---|---|---|

| (R)-BINAP | DMF | 92 | |

| Josiphos | THF | 85 |

Q. How does steric hindrance from the tetramethyl groups influence bioactivity in drug discovery?

- Methodological Answer :

- Molecular docking : Compare binding affinities of substituted vs. unsubstituted boronate esters to target proteins (e.g., kinases) .

- SAR studies : Modify substituents on the isothiazole to assess cytotoxicity and solubility (e.g., logP changes from 2.1 to 3.5) .

- In vitro assays : Test neuroprotective or anticancer activity using cell lines (e.g., IC₅₀ values in µM range) .

Key Challenges & Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.